molecular formula C12H18O2 B3423844 4-Pentyloxybenzyl alcohol CAS No. 3243-37-6

4-Pentyloxybenzyl alcohol

Cat. No.: B3423844
CAS No.: 3243-37-6
M. Wt: 194.27 g/mol
InChI Key: QWOAHKAAZZLJFF-UHFFFAOYSA-N
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Description

4-Pentyloxybenzyl alcohol, also known as (4-pentoxyphenyl)methanol, is an organic compound with the molecular formula C12H18O2. It is characterized by a benzyl alcohol group substituted with a pentyloxy group at the para position. This compound is notable for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentyloxybenzyl alcohol can be synthesized through the reduction of 4-pentyloxybenzaldehyde. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows: [ \text{4-Pentyloxybenzaldehyde} + \text{LiAlH4} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound typically involves similar reduction processes but on a larger scale. The choice of reducing agent and solvent may vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Pentyloxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-pentyloxybenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can yield 4-pentyloxybenzylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in THF.

    Substitution: Various reagents depending on the desired substitution.

Major Products Formed:

    Oxidation: 4-Pentyloxybenzoic acid.

    Reduction: 4-Pentyloxybenzylamine.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

4-Pentyloxybenzyl alcohol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-pentyloxybenzyl alcohol depends on its specific application. In general, it can interact with molecular targets through its hydroxyl and pentyloxy groups, facilitating various chemical transformations. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other organic reactions.

Comparison with Similar Compounds

    4-Methoxybenzyl alcohol: Similar structure but with a methoxy group instead of a pentyloxy group.

    4-Ethoxybenzyl alcohol: Contains an ethoxy group instead of a pentyloxy group.

    4-Butoxybenzyl alcohol: Features a butoxy group in place of the pentyloxy group.

Uniqueness: 4-Pentyloxybenzyl alcohol is unique due to its longer alkyl chain (pentyloxy group), which can influence its physical and chemical properties, such as solubility and reactivity, compared to its shorter-chain analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

(4-pentoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,13H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOAHKAAZZLJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290525
Record name 4-Pentyloxybenzyl alcohol
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URL https://comptox.epa.gov/dashboard/DTXSID00290525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81720-38-9, 3243-37-6
Record name 4-(Pentyloxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81720-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC69114
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Record name 4-Pentyloxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(pentyloxy)phenyl]methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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